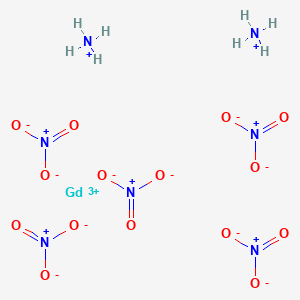

Diammonium gadolinium pentanitrate

Description

Structure

2D Structure

Properties

CAS No. |

13628-49-4 |

|---|---|

Molecular Formula |

GdH8N7O15 |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

diazanium;gadolinium(3+);pentanitrate |

InChI |

InChI=1S/Gd.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

ATINIWORWZUEEJ-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal methods are widely utilized for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. While specific studies detailing the solvothermal or hydrothermal synthesis of diammonium gadolinium pentanitrate are not prevalent in the literature, analogous hydrothermal syntheses of other ammonium-containing inorganic compounds have been reported. For instance, novel nest-like structures of (NH₄)₂V₆O₁₆·1.5H₂O have been successfully synthesized via a facile hydrothermal approach. core.ac.uk This process involves heating an aqueous solution of the precursors in a sealed autoclave, leading to the formation of single-crystalline nanobelts that self-assemble into complex micro-architectures. core.ac.uk

This suggests that a similar approach could be adapted for this compound. A hypothetical hydrothermal synthesis could involve the reaction of gadolinium oxide or gadolinium nitrate (B79036) with an excess of ammonium (B1175870) nitrate in an aqueous solution. The reaction mixture would be sealed in an autoclave and heated to a specific temperature for a set duration, followed by controlled cooling to promote crystallization. The parameters of such a process, including precursor concentrations, temperature, pressure, and reaction time, would require systematic investigation to optimize the yield and quality of the final product.

Flux Growth Techniques for Single Crystal Preparation

Flux growth is a method used to grow crystals from a molten salt solution (the flux) at high temperatures. This technique is particularly useful for materials that have very high melting points or decompose before melting. There is currently no information available in the public domain that specifically describes the use of flux growth techniques for the preparation of single crystals of this compound. This is likely because this compound is a hydrated salt that decomposes at relatively low temperatures, making high-temperature flux growth methods unsuitable. ontosight.airesearchgate.net

Controlled Crystallization Strategies and Mechanism Studies

The controlled crystallization of this compound and its isostructural analogues, such as the praseodymium-containing compound (NH₄)₂[Pr(NO₃)₅(H₂O)₂]·2H₂O, has been achieved through slow evaporation of aqueous solutions. researchgate.net This method allows for the growth of large, high-quality single crystals suitable for X-ray diffraction analysis and other physical property measurements.

The general procedure involves dissolving stoichiometric amounts of the rare earth nitrate and ammonium nitrate in water. The solution is then allowed to evaporate slowly at a constant temperature. For the praseodymium analogue, crystals were grown from an aqueous solution containing Pr(NO₃)₃·6H₂O and an excess of NH₄NO₃. researchgate.net The resulting crystals were found to be non-centrosymmetric, which is a key requirement for properties like the piezoelectric and pyroelectric effects. researchgate.net

The crystal structure of these compounds consists of complex anions, in this case, [Gd(NO₃)₅]²⁻, ammonium cations (NH₄⁺), and water molecules of hydration. In the case of the praseodymium compound, the structure is composed of [Pr(NO₃)₅(H₂O)₂]²⁻ complex anions, ammonium cations, and additional uncoordinated water molecules. researchgate.net The praseodymium ion is coordinated by five bidentate nitrate groups and two water molecules, resulting in a coordination number of twelve. researchgate.net The structure can be viewed as a layered arrangement of [Pr(NO₃)₅]²⁻ and [(NH₄)₂(H₂O)₂]²⁺ slabs stacked along a specific crystallographic direction. researchgate.net Understanding this layered structure is crucial for controlling the crystal growth and morphology.

Studies on the phase diagram of the ammonium nitrate-water system provide foundational knowledge for the controlled crystallization of these double salts. wikipedia.org The solubility of the components is a critical factor, and the phase diagram helps in identifying the optimal conditions for crystallization.

Precursor Chemistry and Derivatization Approaches

The primary precursors for the synthesis of this compound are a gadolinium source and an ammonium nitrate source. The most common approach involves the use of gadolinium(III) nitrate, Gd(NO₃)₃, which can be prepared by dissolving gadolinium(III) oxide (Gd₂O₃) in nitric acid. rare-earthmaterials.com

The general reaction for the formation of the hydrated double salt from an aqueous solution can be represented as:

Gd(NO₃)₃ + 2NH₄NO₃ + nH₂O → (NH₄)₂[Gd(NO₃)₅]·nH₂O

The stoichiometry of the reactants in the solution plays a crucial role in the formation of the desired double salt. The use of an excess of ammonium nitrate is common in the crystallization process to ensure the complete formation of the pentanitrate complex. researchgate.net

Derivatization, in the context of this compound, would primarily involve the substitution of the gadolinium ion with other rare earth elements to produce a series of isostructural compounds, (NH₄)₂[Ln(NO₃)₅]·nH₂O, where Ln can be La, Ce, Pr, Nd, etc. researchgate.net This allows for the systematic study of how the change in the lanthanide ion affects the crystal structure and physical properties of the material.

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction for Anion Coordination Geometry and Supramolecular Architecture

Single crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. While a dedicated study on diammonium gadolinium pentanitrate is not widely published, extensive research on the isostructural series of hydrated ammonium (B1175870) rare earth pentanitrates, (NH₄)₂Ln(NO₃)₅·4H₂O (where Ln = La, Ce, Pr, Nd), provides a robust model for its likely crystal structure.

Based on these analogues, the hydrated form of this compound, (NH₄)₂[Gd(NO₃)₅(H₂O)₂]·2H₂O, is expected to crystallize in the monoclinic system with the space group C2/c. The core of the structure is the complex anion, [Gd(NO₃)₅(H₂O)₂]²⁻. In this anion, the gadolinium(III) ion is situated at a site of C₂ symmetry.

Anion Coordination Geometry: The Gd³⁺ ion exhibits a high coordination number of twelve. This coordination sphere is composed of ten oxygen atoms from five bidentate nitrate (B79036) ligands and two oxygen atoms from two coordinated water molecules. The nitrate groups act as chelating ligands, each binding to the gadolinium center through two of its oxygen atoms. The resulting coordination polyhedron is a distorted icosahedron. The two coordinated water molecules are located on the crystallographic twofold axis.

A summary of the expected crystallographic data, based on its isostructural analogues, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Number (Gd³⁺) | 12 |

| Coordination Geometry | Distorted Icosahedron |

| Ligands | 5 x bidentate NO₃⁻, 2 x H₂O |

| Supramolecular Features | Layered structure, extensive hydrogen bonding |

Neutron Diffraction Studies for Light Atom Localization and Magnetic Ordering

Specific neutron diffraction studies on this compound are not available in the surveyed scientific literature. Such studies would be highly valuable for precisely locating the hydrogen atoms of the ammonium cations and water molecules, something for which X-ray diffraction is less suited due to the low scattering power of hydrogen. This would provide a more detailed and accurate picture of the hydrogen bonding network.

Furthermore, given that the Gd³⁺ ion possesses a large magnetic moment (S = 7/2), neutron diffraction would be the ideal technique to investigate potential long-range magnetic ordering at low temperatures.

High-Pressure Crystallography and Phase Transitions

There is no published research on the high-pressure crystallographic behavior or pressure-induced phase transitions of this compound. High-pressure studies could reveal changes in the coordination environment of the gadolinium ion, modifications to the hydrogen bonding network, and potential phase transitions to more dense crystal packings.

Analysis of Crystal Defects and Growth Morphology

Detailed analysis of crystal defects and growth morphology for this compound has not been reported. Such studies, typically performed using techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM), would provide insights into the crystal growth mechanisms and the nature of any intrinsic or extrinsic defects, which can influence the material's physical properties.

Solid-State Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state packing in the hydrated form of this compound is expected to be dominated by the formation of a complex hydrogen-bonding network. The ammonium cations (NH₄⁺) act as hydrogen bond donors, forming N-H···O bonds with the oxygen atoms of the nitrate ligands and the water molecules. The coordinated and uncoordinated water molecules also participate extensively, acting as both donors (O-H···O) and acceptors (N-H···OH₂). This intricate network of intermolecular interactions is fundamental to the stability of the crystal lattice. A detailed quantitative analysis of these interactions would require specific crystallographic data, preferably from neutron diffraction, which is not currently available.

Detailed Spectroscopic Investigations

Electronic Absorption and Luminescence Spectroscopy for f-f Transitions

The Gd(III) ion, with its f7 electronic configuration, possesses a 8S7/2 ground state. Electronic transitions from this ground state to excited states within the 4f shell (f-f transitions) are spin-forbidden, resulting in characteristically weak and sharp absorption bands. The lowest energy excited state for Gd(III) is the 6P7/2 level, which typically appears in the ultraviolet region of the electromagnetic spectrum.

Due to the high energy of the first excited state of the Gd(III) ion, luminescence from the metal center is observed as a sharp band in the UV region, corresponding to the 6P7/2 → 8S7/2 transition. In many gadolinium complexes, the luminescence observed is often ligand-centered phosphorescence, as the Gd(III) ion can facilitate intersystem crossing in the coordinated ligands. However, for a simple inorganic complex like diammonium gadolinium pentanitrate, any observed luminescence would likely be dominated by the metal-centered f-f transition, provided there are no luminescent impurities.

Table 1: Expected Electronic Transitions for Gd(III) in this compound

| Transition | Expected Energy Range (cm-1) | Spectral Region | Intensity |

|---|---|---|---|

| 8S7/2 → 6PJ | ~32,000 - 33,000 | UV | Very Weak |

| 8S7/2 → 6IJ | ~36,000 - 37,000 | UV | Very Weak |

Vibrational Spectroscopy (Raman and Infrared) for Ligand Coordination Modes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of the nitrate (B79036) ligands to the gadolinium center. The nitrate ion (NO3-), belonging to the D3h point group in its free state, exhibits four fundamental vibrational modes. Upon coordination to a metal ion, the symmetry of the nitrate group is lowered, leading to changes in the number and frequencies of its vibrational bands.

By analyzing the splitting of the degenerate vibrational modes and the activation of IR-inactive modes in the Raman spectrum (and vice-versa), the coordination mode of the nitrate ligands (e.g., monodentate, bidentate, bridging) can be determined. Furthermore, the presence of vibrational bands corresponding to the ammonium (B1175870) (NH4+) cation would be expected in the spectra, primarily in the N-H stretching and bending regions.

Table 2: Expected Vibrational Modes for Coordinated Nitrate in [Gd(NO3)5]2-

| Vibrational Mode | Free NO3- (D3h) Frequency (cm-1) | Coordinated NO3- (e.g., C2v) |

|---|---|---|

| ν1 (A1') - Sym. Stretch | ~1050 (Raman active) | ν1(A1) (IR, Raman active) |

| ν2 (A2'') - Out-of-plane bend | ~830 (IR active) | ν5(B2) (IR, Raman active) |

| ν3 (E') - Asym. Stretch | ~1390 (IR, Raman active) | ν4(B1), ν1(A1) (IR, Raman active) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Gadolinium(III) Electronic States

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Gd(III). The Gd(III) ion has a high-spin f7 configuration, resulting in a 8S7/2 ground state with a total electron spin of S = 7/2. In a magnetic field, this ground state splits into eight Zeeman levels.

The EPR spectrum of a Gd(III) complex is sensitive to the local symmetry of the metal ion. The interaction of the electron spin with the crystal field, known as zero-field splitting (ZFS), lifts the degeneracy of the spin states even in the absence of an external magnetic field. The analysis of the EPR spectrum can provide the ZFS parameters (D and E), which give insight into the symmetry and nature of the coordination environment. For a powdered sample of this compound, a complex spectrum with multiple features corresponding to different transitions between the spin sublevels would be expected.

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Electronic and Magnetic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the gadolinium ion. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distances of the neighboring atoms.

X-ray Magnetic Circular Dichroism (XMCD) is a related technique that uses circularly polarized X-rays to probe the magnetic properties of a material. By measuring the difference in absorption of left and right circularly polarized X-rays in a magnetic field, the spin and orbital magnetic moments of the gadolinium ion can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Ligand Dynamics and Coordination Environment

Due to the paramagnetic nature of the Gd(III) ion, conventional high-resolution NMR spectra of the complex itself are generally not observable due to extreme line broadening. However, NMR spectroscopy can be a powerful tool for studying the effect of the paramagnetic center on its surroundings. In a solution of this compound, the Gd(III) ion would significantly enhance the relaxation rates (both longitudinal, T1, and transverse, T2) of the solvent nuclei (e.g., 1H of water) and the nitrogen nucleus of the ammonium cation (14N or 15N).

By studying the concentration and temperature dependence of these relaxation rates, information about the coordination of solvent molecules, the dynamics of ligand exchange, and the rotational correlation time of the complex can be obtained.

Time-Resolved Spectroscopy for Excitation and Emission Dynamics

Time-resolved spectroscopic techniques would be employed to study the dynamics of the excited states of the Gd(III) ion. Following excitation with a pulsed laser, the decay of the luminescence can be monitored to determine the lifetime of the excited state. This lifetime provides information about the rates of radiative and non-radiative decay processes. For Gd(III) complexes, the luminescence lifetime can be sensitive to the presence of quenching species, such as water molecules, in the coordination sphere. Therefore, time-resolved luminescence measurements could provide insights into the hydration state of the gadolinium ion in different environments.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a compound like diammonium gadolinium pentanitrate, DFT calculations could elucidate the nature of the bonding between the gadolinium (Gd³⁺) ion and the nitrate (B79036) (NO₃⁻) ligands, as well as the interaction with the ammonium (B1175870) (NH₄⁺) cations.

These calculations can determine key electronic properties such as electron density distribution, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO). Such studies would provide insights into the covalent character of the Gd-O bonds and the role of the f-electrons in bonding. For instance, in studies of other gadolinium compounds like gadolinium oxyhydride (GdHO), DFT has been used to understand its electronic characteristics, identifying it as a wide bandgap semiconductor. mdpi.com The Bader analysis within DFT can also determine the oxidation state of gadolinium, which is typically +3. mdpi.com

A hypothetical DFT study on this compound would likely involve optimizing the geometry of the [Gd(NO₃)₅]²⁻ complex and the surrounding ammonium ions, followed by an analysis of the electron localization function (ELF) to characterize the bonding as primarily ionic or with some degree of covalency.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value/Description | Significance |

| Gd-O Bond Lengths | ~2.4 - 2.6 Å | Indicates the strength and nature of the coordination bonds. |

| Mulliken Charge on Gd | ~+2.5 to +2.8 | Reflects the degree of charge transfer from ligands to the metal center. |

| HOMO-LUMO Gap | Characterizes the electronic excitability and reactivity of the complex. | |

| Vibrational Frequencies | Would correspond to the stretching and bending modes of the nitrate and ammonium ions, and the Gd-O bonds. |

Ab Initio Molecular Dynamics Simulations of Complex Behavior

Ab initio molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and materials from first principles, without the need for empirical parameters. For this compound, such simulations could model the behavior of the complex in different environments, such as in aqueous solution or in the solid state at various temperatures.

These simulations can reveal information about the stability of the complex, the dynamics of the coordinating nitrate ligands, and the interactions with surrounding solvent molecules or ions. For example, the first ab initio MD simulation of a Gd(III)-based contrast agent in aqueous solution significantly improved the understanding of its structure compared to force fields or continuum solvent models. nih.gov It revealed details about the solvation-shell structure and hydrogen bonding. nih.gov A similar study on this compound would trace the trajectories of all atoms over time, providing a movie-like view of the molecular motions and interactions.

Ligand Field Theory and Crystal Field Calculations

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal and rare earth complexes. wikipedia.orgyoutube.comyoutube.com These theories focus on the splitting of the d or f orbitals of the central metal ion due to the electrostatic field created by the surrounding ligands. wikipedia.orgyoutube.comyoutube.com

For gadolinium(III), which has a half-filled f-shell (4f⁷), the ground state is an ⁸S₇/₂ term. This state is spherically symmetric and not split by the crystal field in the first order. However, higher-order effects can lead to a small zero-field splitting (ZFS) of the ground state, which is crucial for its magnetic properties.

Crystal field calculations for this compound would involve quantifying the effect of the five nitrate ligands on the 4f orbitals of the Gd³⁺ ion. The geometry of the coordination sphere would determine the pattern of the splitting of the excited state energy levels.

Table 2: Key Concepts in Ligand Field Theory for Gd(III) Complexes

| Concept | Description | Relevance to this compound |

| Crystal Field Splitting | The energy difference between d or f orbitals in a ligand field. youtube.com | For Gd³⁺, the effect on the 4f orbitals is weak but influences magnetic and spectroscopic properties. |

| Spectrochemical Series | A series that ranks ligands according to the energy splitting they produce. youtube.com | Nitrate is generally considered a weak-field ligand. |

| Nephelauxetic Effect | The decrease in the electron-electron repulsion parameter in a complex compared to the free ion. | Indicates the degree of covalency in the metal-ligand bonds. |

Computational Predictions of Magnetic Coupling and Anisotropy

The magnetic properties of gadolinium complexes are of significant interest. Computational methods can be used to predict the magnetic coupling between multiple Gd³⁺ centers in a crystal lattice and the magnetic anisotropy of a single Gd³⁺ ion.

In this compound, the magnetic properties will be dominated by the seven unpaired electrons of the Gd³⁺ ion. If the crystal structure contains multiple gadolinium ions, dipole-dipole interactions and superexchange interactions mediated by the nitrate ligands could lead to magnetic ordering at low temperatures. The dipole interaction is often a dominating source of anisotropy in many gadolinium compounds. aps.org

Computational studies could predict the magnitude and nature of these interactions, as well as the preferred orientation of the magnetic moments (magnetic anisotropy). aps.orgaps.org For instance, in a trinuclear gadolinium cluster, strong spin-spin coupling was observed, leading to a high-spin ground state. nih.gov

Quantum Chemical Modeling of Spectroscopic Signatures

Quantum chemical modeling is essential for interpreting various spectroscopic data, including absorption, emission, and vibrational spectra. For this compound, these calculations could predict the energies and intensities of electronic transitions within the 4f shell of the Gd³⁺ ion.

Although f-f transitions are Laporte-forbidden, they can be observed in the spectra, and their positions and intensities are sensitive to the coordination environment. Theoretical modeling can help assign these transitions and relate them to the structure of the complex. Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, allowing for the identification of the vibrational modes of the nitrate and ammonium ions and the Gd-O bonds.

Thermodynamic Stability and Reaction Pathway Simulations

Computational chemistry offers tools to assess the thermodynamic stability of chemical compounds and to simulate potential reaction pathways. For this compound, calculations could determine its formation energy and its stability relative to other potential gadolinium nitrate species. The thermodynamic and kinetic stability of gadolinium chelates are crucial factors, particularly in biological contexts, as they influence the potential for the release of free Gd³⁺ ions. nih.govnih.gov

Exploration of Non Clinical Material Applications

Precursor Role in Advanced Phosphor Materials and Luminescent Devices

Gadolinium-based compounds are integral to the synthesis of advanced phosphor materials due to gadolinium oxide (Gd₂O₃) being an excellent host matrix for luminescence. acs.org Gadolinium nitrate (B79036), in particular, is a frequently used precursor for creating these phosphors through methods like combustion synthesis and co-precipitation. acs.orgsigmaaldrich.com In combustion synthesis, gadolinium nitrate hexahydrate is mixed with a fuel, such as urea, to produce Gd₂O₃ phosphors upon heating. acs.org

These Gd₂O₃ phosphors, when doped with other lanthanide ions like Terbium (Tb³⁺) or Europium (Eu³⁺), exhibit strong luminescence in the visible spectrum. nih.gov For instance, Tb³⁺-doped phosphors typically emit a bright green light, while Eu³⁺-doped materials provide strong red emissions. nih.govmdpi.com The specific color and efficiency of the phosphor can be tuned by co-doping with other elements.

The resulting phosphors are utilized in a range of luminescent devices. A significant application is in the development of white light-emitting diodes (WLEDs), where green or yellow-emitting gadolinium-based phosphors are combined with blue-emitting LED chips. mdpi.com For example, (Gd,Y)₃Al₅O₁₂:Ce³⁺ (a type of gadolinium-yttrium-aluminum-garnet) phosphors, synthesized from gadolinium nitrate precursors, are known for their excellent yellow light emission. sigmaaldrich.com The unique electronic structure of lanthanides, including gadolinium, allows for efficient light emission across the visible spectrum, making them fundamental to modern display and lighting technologies. nih.govsamaterials.com

Table 1: Examples of Gadolinium-Based Phosphors from Nitrate Precursors

| Phosphor Material | Dopant(s) | Synthesis Method from Precursor | Emission Color | Application |

| Gd₂O₃ | Er³⁺/Li⁺ | Combustion Synthesis | Green | Luminescent Devices |

| Gd₂O₃ | Pr³⁺ | Combustion Synthesis | Green | Luminescent Devices |

| (Gd,Y)₃(Al,Ga)₅O₁₂ | Ce³⁺ | Co-precipitation | Yellow | White LEDs |

| Gd₂O₂S | Pr³⁺ | Precipitation/Reduction | Green | Scintillators, Displays |

| Gd₂TeO₆ | Tb³⁺ | Solid-State Reaction | Green | White Lighting Devices |

Application in Scintillation Materials for Radiation Detection

Gadolinium's high atomic number and density make its compounds effective for radiation detection. Scintillation materials absorb high-energy radiation, such as X-rays or gamma-rays, and re-emit the energy as visible light, which can then be detected by a photosensor. Gadolinium-based materials like gadolinium oxysulfide (Gd₂O₂S) and gadolinium aluminum gallium garnet (GAGG) are prominent scintillators. stanfordmaterials.comum.si

Gadolinium nitrate serves as a precursor for synthesizing these scintillation materials. samaterials.com For example, green-emitting Gd₂O₂S:Pr³⁺ scintillation ceramics can be fabricated from a precursor powder derived from gadolinium-containing solutions. um.si These ceramics possess high density and a high X-ray attenuation coefficient, making them excellent for medical imaging and other detection applications. um.si

Furthermore, gadolinium has a very high thermal neutron absorption cross-section. researchgate.net This property makes it a valuable component in hybrid detectors designed for neutron detection. researchgate.net In such devices, a gadolinium-containing material captures neutrons and emits secondary radiation (like gamma-rays or conversion electrons) that is then detected by an adjacent scintillator. researchgate.net This dual-purpose capability allows scintillators to be used for detecting both gamma-rays and neutrons. researchgate.net

Table 2: Properties of Gadolinium-Based Scintillation Materials

| Scintillator Material | Key Property | Radiation Detected | Precursor Source |

| Gd₂O₂S:Pr³⁺ | High X-ray attenuation (~52 cm⁻¹ at 70 keV) | X-rays | Gadolinium Compounds |

| GAGG:Ce | High light yield, good energy resolution | Gamma-rays, X-rays | Gadolinium Compounds |

| Natural Gadolinium | High thermal neutron cross-section | Neutrons | Gadolinium Compounds |

Development as a Component in Magnetic Materials for Refrigeration and Data Storage

Gadolinium and its compounds are at the forefront of developing magnetic refrigeration, an environmentally friendly cooling technology. arxiv.orgrp-photonics.com This technology is based on the magnetocaloric effect (MCE), where a material heats up when a magnetic field is applied and cools down when it is removed. rp-photonics.comllnl.gov Gadolinium exhibits a large MCE, particularly near room temperature. nih.govlehigh.edu

Gadolinium nitrate hexahydrate is used as a precursor in the synthesis of molecular-based magnetic refrigerant materials. nih.gov Researchers have successfully synthesized polynuclear gadolinium complexes from gadolinium nitrate that exhibit significant magnetocaloric effects. nih.gov These complexes represent a move towards designing advanced cooling materials at the molecular level. Additionally, gadolinium oxide nanoparticles, which can be prepared from nitrate precursors, also show extraordinarily large magnetic entropy changes at low temperatures, making them suitable for cryogenic refrigeration. nih.gov

In the realm of data storage, the application is more indirect but relates to the luminescent properties of gadolinium-based materials. Persistent phosphors, which can store energy and release it slowly as light, have potential applications in information and data storage. samaterials.com Lanthanide-activated materials, including those using gadolinium as a host, are central to this research area. samaterials.com

Catalytic Applications in Inorganic and Organic Reactions

Gadolinium nitrate and its derivatives show significant potential as catalysts and catalyst precursors in both inorganic and organic chemistry. americanelements.com Nitrates are generally considered excellent precursors for producing high-purity compounds, including materials for catalysis. americanelements.com

Specifically, gadolinium nitrate hexahydrate has been used as a precursor to prepare gadolinium oxide (GdO) and lanthanum gadolinium oxide (LaGdO). acs.org These oxides serve as supports for Ruthenium (Ru) catalysts, which have shown enhanced performance in ammonia (B1221849) production—a critical industrial process. acs.org

The resulting gadolinium oxide (Gd₂O₃) itself is a versatile catalyst. stanfordmaterials.com It demonstrates high catalytic activity and exceptional stability, especially at high temperatures. stanfordmaterials.com In organic synthesis, Gd₂O₃ catalyzes a variety of reactions, including esterification, carbon-carbon bond formation, and oxidation reactions where it promotes the transfer of oxygen atoms. stanfordmaterials.com Its ability to facilitate reactions under milder conditions makes it an attractive alternative to more hazardous reagents. stanfordmaterials.com

Table 3: Catalytic Applications of Gadolinium Compounds

| Gadolinium Compound/Derivative | Role | Reaction Type | Application |

| Gadolinium Nitrate Hexahydrate | Precursor | Catalyst Support Synthesis | Ammonia Production |

| Gadolinium Oxide (Gd₂O₃) | Catalyst | Esterification, Condensation | Organic Synthesis |

| Gadolinium Oxide (Gd₂O₃) | Catalyst | Hydrogenation/Dehydrogenation | Chemical Synthesis |

| Gadolinium Oxide (Gd₂O₃) | Catalyst | Oxidation (e.g., alcohols to aldehydes) | Fine Chemical Synthesis |

Integration into Optical Components and Laser Technologies

The optical properties of gadolinium make its compounds valuable for specialized optical components and laser systems. Gadolinium nitrate is used as a raw material to produce optical and specialty glasses. samaterials.com These glasses can have a low non-linear refractive index, which is crucial for high-power laser applications to prevent beam distortion. lehigh.edu

Gadolinium is also used as a doping agent for laser gain media, such as in gadolinium yttrium garnets. samaterials.com The most prominent application is in neodymium-doped phosphate (B84403) glass (Nd:glass), which is the heart of high-energy laser systems like the National Ignition Facility (NIF). llnl.gov While neodymium is the active laser ion, the glass composition, which can include elements like gadolinium, is critical for achieving the desired optical and thermal properties. rp-photonics.comllnl.gov

Furthermore, gadolinium oxide nanoparticles, synthesized from gadolinium precursors, have been shown to significantly enhance the efficiency of energy transfer from laser pulses into liquids. mdpi.com This effect is utilized in laser-induced breakdown processes. The unique properties of gadolinium contribute to more efficient water decomposition, demonstrating a higher production of H₂ and O₂ compared to nanoparticles of other materials under laser irradiation. mdpi.com

Advanced Analytical Techniques for Comprehensive Characterization

Elemental Composition Analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Energy Dispersive X-ray Spectroscopy (EDS)

Determining the precise elemental makeup of diammonium gadolinium pentanitrate is crucial for confirming its stoichiometry and purity. ICP-MS and EDS are powerful techniques for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. For the analysis of this compound, a sample would first be digested, typically using a microwave-assisted acid digestion, to break down the compound and create a homogenous aqueous solution. nih.gov This solution is then introduced into the ICP-MS instrument, where a high-temperature argon plasma ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

This technique would be used to quantify the amount of gadolinium with very high precision. wikipedia.org Furthermore, by analyzing for other potential metallic impurities, the purity of the compound can be assessed. While ICP-MS is excellent for metallic elements, the determination of nitrogen and oxygen from the nitrate (B79036) and ammonium (B1175870) groups is more challenging due to high background levels and ionization potentials.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with scanning electron microscopy (SEM), provides a qualitative and semi-quantitative analysis of the elemental composition of a solid sample. An electron beam is focused on the sample, exciting electrons in the atoms and causing them to be ejected. When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific element. An EDS detector measures the energy and intensity of these X-rays to identify the elements present.

For a crystalline sample of this compound, EDS analysis would be expected to detect the presence of gadolinium (Gd), nitrogen (N), and oxygen (O). The relative peak intensities can provide an estimation of the elemental ratios, confirming the presence of the constituent elements of the compound.

| Technique | Elements Detected | Information Provided | Sample State |

| ICP-MS | Gadolinium (Gd), potential metallic impurities | Precise quantitative elemental composition, purity assessment | Liquid (after digestion) |

| EDS | Gadolinium (Gd), Nitrogen (N), Oxygen (O) | Qualitative and semi-quantitative elemental composition, spatial distribution of elements | Solid |

Surface and Bulk Morphological Studies using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

The physical form, including crystal shape, size, and surface features, of this compound can be critical for its handling, reactivity, and application. SEM and TEM are indispensable tools for visualizing these morphological characteristics at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. A focused beam of electrons scans the surface, and various signals, primarily secondary electrons, are detected to form an image. This technique reveals detailed information about the topography and morphology of the crystals. For this compound, which is a crystalline solid, SEM would be used to observe the crystal habit (the characteristic external shape), identify the presence of any amorphous material, and determine the size distribution of the crystals. iscientific.org

| Technique | Information Provided | Resolution |

| SEM | Surface topography, crystal shape and size, morphology | Nanometer to micrometer |

| TEM | Internal structure, crystallinity, lattice defects, particle size and shape | Sub-nanometer to nanometer |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be particularly useful for confirming the oxidation state of gadolinium.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, including its oxidation state.

For gadolinium, the most common and stable oxidation state is +3. rsc.org The XPS spectrum of this compound would be expected to show peaks corresponding to Gd(III). The primary XPS region for gadolinium is the Gd 4d region. researchgate.net Analysis of the N 1s peak would reveal information about the nitrogen in the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, which would have distinct binding energies. Similarly, the O 1s peak would correspond to the oxygen atoms in the nitrate groups.

While specific XPS data for this compound is not widely published, data for other gadolinium compounds consistently show the Gd(III) oxidation state. wikipedia.orgpsu.edu

| Element | XPS Region | Expected Oxidation State |

| Gadolinium | Gd 4d, Gd 3d | +3 |

| Nitrogen | N 1s | N in NH₄⁺ and NO₃⁻ |

| Oxygen | O 1s | O in NO₃⁻ |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability of this compound and for elucidating its decomposition pathway.

When heated, this compound is expected to decompose in a multi-step process. The decomposition would likely involve the breakdown of the ammonium nitrate and the gadolinium nitrate components. Studies on the thermal decomposition of ammonium nitrate show that it can decompose into nitrous oxide (N₂O) and water, or into ammonia (B1221849) and nitric acid, depending on the conditions. researchgate.nettandfonline.com

Research on the thermal decomposition of gadolinium nitrate hexahydrate, Gd(NO₃)₃·6H₂O, reveals a stepwise decomposition. tandfonline.com After dehydration, it decomposes to gadolinium oxynitrate (GdO(NO₃)) and subsequently to other intermediate oxynitrates before finally forming gadolinium oxide (Gd₂O₃) at higher temperatures. tandfonline.com

A hypothetical TGA curve for (NH₄)₂[Gd(NO₃)₅] would therefore be expected to show several mass loss steps, corresponding to the decomposition of the ammonium and nitrate groups, ultimately leading to the formation of a stable gadolinium oxide residue at high temperatures. The precise temperatures and mass losses for each step would provide a detailed thermal stability profile for the compound.

Hypothetical Decomposition Steps for (NH₄)₂[Gd(NO₃)₅]

| Temperature Range (°C) | Proposed Decomposition Process | Expected Gaseous Products | Solid Residue |

| Lower Temperature | Decomposition of ammonium nitrate component | NH₃, HNO₃, N₂O, H₂O | Intermediate gadolinium nitrate species |

| Higher Temperature | Decomposition of gadolinium nitrate component | NO₂, O₂, N₂ | Gadolinium oxide (Gd₂O₃) |

Hyphenated Techniques for Speciation Analysis (e.g., SEC-ICP-MS)

For compounds like this compound, which can dissociate in solution, understanding the different chemical forms or "species" that exist is important. Hyphenated techniques, which couple a separation method with a detection method, are ideal for this type of analysis.

Size-Exclusion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) is a powerful hyphenated technique for the speciation of metal-containing compounds. SEC separates molecules based on their size in solution. As the different sized species elute from the chromatography column, they are directly introduced into the ICP-MS, which provides element-specific detection of gadolinium.

While specific SEC-ICP-MS studies on this compound are not prevalent, this technique has been extensively used for the speciation analysis of gadolinium-based contrast agents (GBCAs) in biological and environmental samples. ontosight.ainih.gov These studies have successfully separated intact GBCA molecules from their dissociated gadolinium ions or from gadolinium bound to macromolecules. ontosight.ainih.gov This demonstrates the potential of SEC-ICP-MS to analyze the solution behavior of this compound, for instance, to distinguish between the intact [Gd(NO₃)₅]²⁻ complex and free Gd³⁺ ions.

Challenges and Future Research Perspectives

Advancements in High-Purity Synthesis and Scalability

The production of high-purity diammonium gadolinium pentanitrate is crucial for its application in advanced technologies where impurities can significantly degrade performance. Current synthesis methods for gadolinium nitrate (B79036) often involve dissolving gadolinium oxide in nitric acid. prepchem.com However, achieving the high purity required for applications like phosphors and specialty glasses necessitates further refinement. sigmaaldrich.comwikipedia.org Future research will likely focus on developing more sophisticated purification techniques, such as solvent extraction, which has been successfully used to produce high-purity gadolinium oxide. google.com

A significant challenge is the scalability of these high-purity synthesis processes. Transitioning from laboratory-scale batches to industrial-scale production requires overcoming obstacles in maintaining purity, controlling crystal growth, and ensuring process efficiency. The development of continuous flow reactors and automated synthesis platforms could offer a pathway to scalable production while maintaining strict quality control.

| Parameter | Current Method | Future Direction |

| Purity | Standard laboratory grade | >99.99% trace metals basis |

| Synthesis Scale | Laboratory batch | Industrial continuous flow |

| Control | Manual | Automated process control |

Design of Novel Multi-Component Systems and Hybrid Materials

This compound is a promising building block for creating novel multi-component systems and hybrid materials with tailored functionalities. Gadolinium-containing materials are already utilized in a wide range of applications, from MRI contrast agents to neutron shielding materials. acs.orgacs.orgfrontiersin.orgarxiv.orgnih.govmdpi.com The water-solubility of this compound makes it an ideal precursor for synthesizing gadolinium-based nanoparticles and for doping other materials. ontosight.ai

Future research will likely explore the incorporation of this compound into various matrices, such as polymers, ceramics, and glasses, to create hybrid materials. For instance, gadolinium-doped nanoparticles have been synthesized using methods like the polyol process and have shown potential as MRI contrast agents. duke.edu Similarly, gadolinium-containing ceramics and polymers are being investigated for their neutron and gamma-ray shielding properties. frontiersin.org The design of these complex systems will require a deep understanding of the interactions between the gadolinium complex and the host matrix to optimize the desired properties.

| Material Class | Potential Application | Research Focus |

| Polymer-based hybrids | Neutron detection, MRI contrast agents | Synthesis of gadolinium-loaded polymers, characterization of material properties. arxiv.orgmdpi.com |

| Ceramic composites | Neutron shielding, solid oxide fuel cells | Development of gadolinium-doped ceramics with enhanced thermal and shielding properties. sigmaaldrich.comfrontiersin.org |

| Glass composites | Specialty optical glasses, scintillators | Investigation of the optical and luminescent properties of gadolinium-doped glasses. sigmaaldrich.comwikipedia.org |

| Nanoparticles | MRI contrast agents, drug delivery | Green synthesis of biocompatible gadolinium-based nanoparticles. nih.govnih.gov |

Exploration of Quantum Phenomena in Gadolinium Nitrate Frameworks

Gadolinium and its compounds exhibit fascinating magnetic properties due to the high number of unpaired electrons in the Gd³⁺ ion. researchgate.net While gadolinium metal is ferromagnetic at low temperatures, its compounds are typically paramagnetic. wikipedia.orgaps.orgstanfordmaterials.com This makes gadolinium-based materials interesting candidates for exploring quantum phenomena, such as spin decoherence, which is a key challenge in the development of quantum computing.

Recent studies have begun to investigate the mechanisms of spin decoherence in gadolinium complexes at high magnetic fields. acs.org Future research could focus on synthesizing and characterizing crystalline frameworks of this compound to study these quantum effects in a well-defined lattice. Understanding how the arrangement of gadolinium ions and their interactions with the surrounding nitrate and ammonium (B1175870) ions influence quantum coherence could provide valuable insights for the design of new quantum materials.

| Property | Significance | Research Direction |

| Magnetic Susceptibility | Understanding fundamental magnetic interactions | Measurement of magnetic properties of this compound single crystals. |

| Electron Spin Resonance (ESR) | Probing the local electronic environment of Gd³⁺ | High-frequency ESR studies to determine spin Hamiltonian parameters. |

| Spin Decoherence Times | Assessing potential for quantum information processing | Pulsed ESR experiments to measure spin-lattice and spin-spin relaxation times. acs.org |

Development of Predictive Models for Structure-Property Relationships

The development of predictive computational models is essential for accelerating the discovery and design of new materials based on this compound. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models have shown promise in predicting the properties of lanthanide complexes, including their stability and biological activity. nih.govresearchgate.net

Future research should focus on developing and validating predictive models specifically for gadolinium nitrate systems. These models could leverage machine learning and deep learning techniques to correlate the molecular structure of gadolinium complexes with their physical and chemical properties. nih.gov Such models would enable the in silico screening of large numbers of potential compounds, guiding experimental efforts towards the most promising candidates for specific applications. For example, computational models could predict the luminescent properties of gadolinium-doped phosphors or the relaxivity of new MRI contrast agents. youtube.com

| Modeling Technique | Application | Potential Impact |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of magnetic and optical properties of new gadolinium complexes. acs.org |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution | Understanding the stability and interaction of gadolinium complexes in biological environments. |

| Machine Learning (QSPR/QSAR) | Prediction of properties from structure | Accelerated discovery of new materials with desired functionalities. nih.govresearchgate.net |

Environmental Considerations in Synthesis and Application (Excluding Toxicity/Safety)

The increasing use of gadolinium in various technologies raises environmental concerns related to its extraction, synthesis, and disposal. The production of rare earth elements, including gadolinium, is a resource-intensive process that can consume large amounts of water and generate significant waste. csis.org

A key area of future research is the development of "green" synthesis methods for this compound and other gadolinium compounds. This includes the use of more environmentally friendly solvents, the development of catalytic processes to improve reaction efficiency, and the exploration of bio-based synthesis routes, such as the use of plant extracts. nih.govresearchgate.net Furthermore, research into the lifecycle of gadolinium-based materials is needed to develop effective recycling and waste management strategies, minimizing their environmental footprint. The stability of gadolinium complexes in the environment is also a concern, as their breakdown can release free gadolinium ions. researchgate.net

| Area of Concern | Research and Development Focus |

| Resource Consumption | Development of water-efficient extraction and synthesis processes. csis.org |

| Waste Generation | Design of catalytic and high-atom-economy synthesis routes. |

| Lifecycle Management | Development of methods for recycling gadolinium from end-of-life products. |

| Green Synthesis | Exploration of bio-inspired and environmentally benign synthesis methods. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.